Cas no 1261007-38-8 (N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide)
N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- CS-0334641
- N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide
- AKOS005640206
- 1261007-38-8
- STL086239
- BS-5674
- Benzenepropanamide, N-(2-chlorophenyl)-α-cyano-3-methoxy-
- N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide
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- Inchi: 1S/C17H15ClN2O2/c1-22-14-6-4-5-12(10-14)9-13(11-19)17(21)20-16-8-3-2-7-15(16)18/h2-8,10,13H,9H2,1H3,(H,20,21)
- InChI Key: JKWKZLLHGNDRMP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1NC(C(C#N)CC1C=CC=C(C=1)OC)=O
Computed Properties
- Exact Mass: 314.0822054g/mol
- Monoisotopic Mass: 314.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 62.1Ų
N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405311-1g |
N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide |
1261007-38-8 | 95% | 1g |
¥2394.00 | 2024-08-09 |
N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide
Professional Introduction to N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide (CAS No. 1261007-38-8)
N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1261007-38-8, represents a unique molecular framework that combines several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The structural features of N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide include a chloro-substituted benzene ring, a cyano group, and a methoxy-substituted phenyl ring attached to a propanamide backbone. These structural components not only contribute to the compound's overall molecular complexity but also open up diverse possibilities for its interaction with biological targets. The presence of both electron-withdrawing and electron-donating groups enhances its potential as an intermediate in the synthesis of more complex pharmacological agents.
In recent years, there has been a growing interest in the development of novel amide-based compounds due to their broad spectrum of biological activities. Amides are known for their stability, solubility, and ability to modulate enzyme activity and receptor binding. The specific arrangement of functional groups in N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide positions it as a valuable building block for designing molecules with potential therapeutic applications.
One of the most compelling aspects of this compound is its potential role in the development of central nervous system (CNS) therapeutics. The combination of a chloro-substituted benzene ring and a cyano group has been observed to enhance binding affinity to certain neurotransmitter receptors. This makes N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide a promising candidate for further exploration in the treatment of neurological disorders such as depression, anxiety, and cognitive dysfunction.
The methoxy group on the phenyl ring adds another layer of complexity, influencing both the electronic properties and steric environment of the molecule. This substitution pattern is often associated with increased metabolic stability and improved bioavailability, which are critical factors in drug development. Recent studies have demonstrated that methoxy-substituted aromatic compounds can exhibit potent anti-inflammatory and analgesic properties, further supporting the potential therapeutic value of N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide.
In addition to its potential applications in CNS therapy, N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide may also find utility in other therapeutic areas. For instance, its structural motif could be leveraged in the design of novel antimicrobial agents. The presence of both electron-withdrawing and electron-donating groups can influence the compound's interaction with bacterial enzymes and cell membranes, potentially leading to the development of new antibiotics with improved efficacy and reduced resistance profiles.
The synthesis of N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions, cyanation processes, and condensation reactions to form the amide bond. Advanced computational methods such as density functional theory (DFT) have been employed to predict reaction pathways and optimize synthetic conditions.
The compound's physicochemical properties, including solubility, melting point, and spectroscopic characteristics, have been thoroughly characterized using state-of-the-art analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have all played crucial roles in confirming its identity and purity. These analytical data are essential for understanding its behavior in biological systems and for guiding further structural modifications.
Ongoing research is focused on exploring the pharmacological profile of N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide. In vitro studies have begun to reveal its interactions with various biological targets, including enzymes and receptors relevant to neurological disorders. Preliminary results suggest that this compound exhibits promising activity in modulating neurotransmitter release and receptor function.
The development of new drug candidates is a complex process that requires extensive testing to evaluate safety and efficacy. N-(2-Chlorophenyl)-2-cyano-3-(3-methoxyphenyl)propanamide, with its unique structural features, represents an exciting opportunity for medicinal chemists to develop innovative therapeutics. As research progresses, it is anticipated that this compound will contribute significantly to advancements in drug discovery and provide new treatment options for patients suffering from various diseases.
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